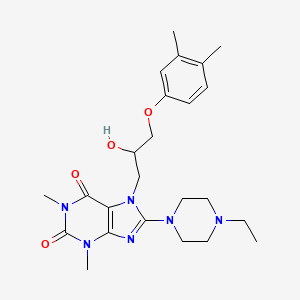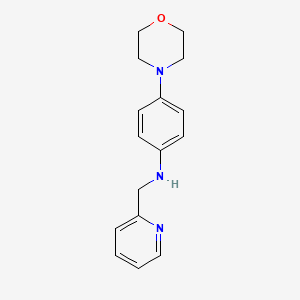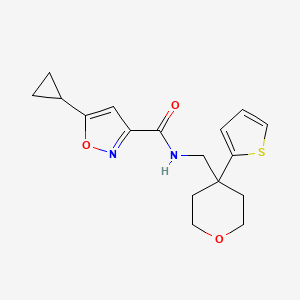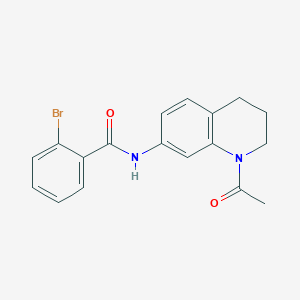![molecular formula C26H21ClF2N2O4S B2427370 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892760-31-5](/img/structure/B2427370.png)
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups, including a chlorophenyl sulfonyl group, a fluorobenzyl group, and a morpholino group. These substitutions confer unique chemical properties and potential biological activities to the compound.
Métodos De Preparación
The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Quinoline Core: This step typically involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Chlorophenyl Sulfonyl Group: This can be achieved through sulfonylation reactions, where a chlorophenyl sulfonyl chloride reacts with the quinoline core in the presence of a base.
Addition of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the quinoline core.
Incorporation of the Morpholino Group: This can be done through a nucleophilic substitution reaction, where a morpholine derivative reacts with the quinoline core.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the quinoline core and the release of substituted fragments.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Due to its potential biological activities, the compound can be investigated for therapeutic applications, including the treatment of infectious diseases or cancer.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of a key enzyme involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar compounds to 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substitutions. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF2N2O4S/c27-18-2-1-3-20(12-18)36(33,34)25-16-31(15-17-4-6-19(28)7-5-17)23-14-24(30-8-10-35-11-9-30)22(29)13-21(23)26(25)32/h1-7,12-14,16H,8-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCZWIQRCUUDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2427291.png)
![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427292.png)

![7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2427296.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2427299.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2427302.png)


![5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole](/img/structure/B2427306.png)
![N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2427307.png)
![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)
